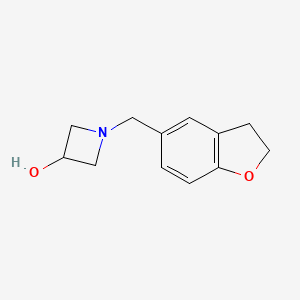

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol

Description

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a (2,3-dihydrobenzofuran-5-yl)methyl group. Though direct pharmacological data for this compound is unavailable, its structural analogs suggest applications in neuroprotection, anticholinergic activity, or psychoactive effects .

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRMHQIGPWYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Azetidine Ring Formation: The azetidine ring is formed by the cyclization of β-amino alcohols.

Coupling of Benzofuran and Azetidine Rings: The final step involves coupling the benzofuran and azetidine rings through a suitable linker, such as a methylene group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol can exhibit neuroprotective effects. The presence of a piperidine-like structure suggests interactions with neurotransmitter receptors, particularly serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

Case Study : A study involving piperidine derivatives demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The results indicated that these compounds could enhance neuroprotective mechanisms through their action on central nervous system targets.

Antifungal Activity

The antifungal properties of this compound have been explored in recent studies. Similar compounds have shown efficacy against resistant fungal strains such as Candida auris.

Case Study : A comparative analysis of piperidine-based compounds revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against Candida auris. These findings suggest that structurally related compounds could provide new therapeutic options against resistant fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes key structural comparisons between this compound and related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2,3-Dihydrobenzofuran-2-ylmethyl)piperazine | Structure | Piperazine instead of azetidine; different activity profile |

| 3-Benzyl-3-methyl-2,3-dihydrobenzofuran | Structure | Lacks the azetidine moiety; may exhibit different pharmacological effects |

| 1-(4-Methylaminophenyl)-2-(2,3-dihydrobenzofuran) | Structure | Contains an amino group instead of a hydroxyl; potentially different mechanisms |

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Various synthetic routes have been explored to enhance its efficacy and selectivity.

Synthesis Methodology : The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Functional Group Variations

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid

- Structure : Replaces the hydroxyl group with a carboxylic acid.

- Molecular Formula: C₁₃H₁₅NO₃; MW: 233.26 g/mol.

- Key Differences: The carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol

- Structure : Substitutes dihydrobenzofuran with benzothiophene and adds an ethoxypropyl chain.

- Molecular Formula: C₁₇H₂₁NO₂S; MW: 303.42 g/mol.

Compounds with Larger Heterocyclic Rings

Darifenacin Hydrobromide

- Structure : Pyrrolidine (5-membered ring) linked to a dihydrobenzofuranyl ethyl group and diphenylacetamide.

- Molecular Formula : C₂₈H₃₀N₂O₂·HBr; MW : 507.46 g/mol.

- Key Differences : The pyrrolidine ring offers greater conformational flexibility than azetidine. Clinically used as an anticholinergic, this underscores how ring size influences target selectivity (e.g., muscarinic receptors) .

Benzofuran-Containing Amines

5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)

- Structure : Amphetamine analog with a dihydrobenzofuran substituent.

- Molecular Formula: C₁₂H₁₇NO; MW: 191.27 g/mol.

- Key Differences: The absence of an azetidine ring and presence of a primary amine suggest serotonin/norepinephrine reuptake inhibition, typical of psychoactive phenethylamines .

Heterocyclic Moieties in Natural Products

Flavipesolide Derivatives

- Structure: Complex meroterpenoids with dihydrobenzofuran fused to furanone or isocoumarin systems (e.g., compound 200 in ).

- Key Differences : These natural products exhibit antifungal activity but lack the azetidine scaffold. Their structural complexity contrasts with the simplicity of synthetic azetidine derivatives, highlighting divergent biological roles .

Data Tables: Structural and Functional Comparisons

*Calculated based on analogous structures.

Key Research Findings and Implications

Ring Size and Bioactivity : Azetidine’s smaller ring may improve binding selectivity compared to pyrrolidine in Darifenacin, though further studies are needed .

Functional Group Impact : The hydroxyl group in the target compound likely enhances solubility relative to its carboxylic acid analog, which may explain the latter’s discontinuation .

Heterocyclic Substitution : Replacing dihydrobenzofuran with benzothiophene () alters lipophilicity and target engagement, suggesting tunability for CNS applications .

Synthetic Accessibility : Compounds like 5-MAPDB () demonstrate the feasibility of modifying benzofuran-amine scaffolds, though azetidine synthesis requires specialized cyclization strategies .

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol, identified by its CAS number 2031261-18-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzofuran moiety, which is known for various biological activities.

Antioxidant Properties

Research indicates that compounds containing a benzofuran structure often exhibit strong antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may similarly contribute to antioxidant defense mechanisms.

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been documented in models of neuropathic pain and neurodegeneration. Compounds with similar scaffolds have been shown to act as selective cannabinoid receptor agonists, which may provide pain relief and protect neuronal cells from damage . This suggests that this compound might also possess neuroprotective properties.

Case Studies

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

- Antioxidant Mechanism : Likely involves scavenging free radicals and reducing oxidative stress.

- Anticancer Mechanism : Potential inhibition of PARP and other enzymes involved in DNA repair pathways.

- Neuroprotective Mechanism : Modulation of cannabinoid receptors may lead to reduced neuronal excitability and protection against excitotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.